molecular formula C25H23NO5 B13936935 Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid

Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid

Cat. No.: B13936935
M. Wt: 417.5 g/mol
InChI Key: PCBQIOXJLXILES-NQCNTLBGSA-N
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Description

Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The presence of the 2-methoxyphenyl group adds unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like TBTU for substitution reactions .

Major Products Formed

The major products formed from these reactions include various peptide derivatives, phenolic compounds, and reduced amino acid derivatives. These products are often used in further biochemical and pharmaceutical research .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is widely used in solid-phase peptide synthesis. Its unique structure allows for the synthesis of complex peptides with high specificity and efficiency .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the structure and function of various proteins .

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific molecular pathways, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialized peptides for use in diagnostics, drug development, and biochemical assays .

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The 2-methoxyphenyl group can interact with various molecular targets, influencing the peptide’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is unique due to its specific stereochemistry and the presence of the 2-methoxyphenyl group. This combination provides distinct chemical properties that are valuable in peptide synthesis and various research applications .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2S)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C25H23NO5/c1-30-21-13-7-6-12-19(21)23(26)22(24(27)28)25(29)31-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23H,14,26H2,1H3,(H,27,28)/t22-,23?/m0/s1

InChI Key

PCBQIOXJLXILES-NQCNTLBGSA-N

Isomeric SMILES

COC1=CC=CC=C1C([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

COC1=CC=CC=C1C(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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